3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

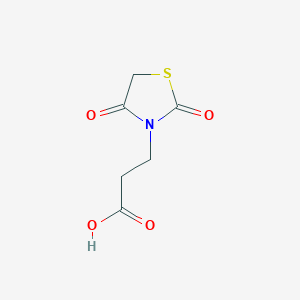

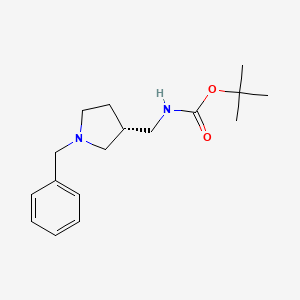

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid, is a compound with the molecular formula C5H5NO4S and a molecular weight of 175.1612. It is a heterocyclic compound that contains a thiazolidine nucleus3.

Synthesis Analysis

The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its derivatives is a topic of interest in medicinal chemistry research3. However, specific synthesis methods for this compound were not found in the available literature.

Molecular Structure Analysis

The molecular structure of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid includes a five-membered thiazolidine ring with two carbonyl groups at the 2nd and 4th positions and a carboxylic acid group attached to the 3rd position2.

Chemical Reactions Analysis

Specific chemical reactions involving 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid were not found in the available literature.Physical And Chemical Properties Analysis

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a solid compound1. Further physical and chemical properties were not found in the available literature.Aplicaciones Científicas De Investigación

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria .

- Method : The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

- Results : Most of thiazolidinediones exhibit good bactericidal activity .

-

Antidiabetic Activity

- Field : Medicinal Chemistry

- Application : Thiazolidinedione derivatives are used as antidiabetic agents .

- Method : Researchers synthesized a new series of thiazolidinediones derivatives derived from 5-arylidene-2,4-thiazolidinedione . The antidiabetic activity of synthesized compounds were performed by alloxan induced tail tipping method .

- Results : The synthesized compound [5-(4-methoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid and [5-(substituted)-2,4-dioxo-thiazolidin-3-yl]-acetic acid substituted ester showed promising results .

Safety And Hazards

The safety and hazards associated with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid are not specified in the available literature. However, it is classified as a combustible solid1.

Direcciones Futuras

Thiazolidinediones, including 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, are of interest in medicinal chemistry due to their presence in numerous biological compounds and their diverse biological activities3. Future research may focus on synthesizing new structural prototypes with more effective biological activities3.

Propiedades

IUPAC Name |

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAVHFNOFSNDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365686 |

Source

|

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

CAS RN |

49629-36-9 |

Source

|

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)